7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with additional phenyl and methoxyphenyl substituents
Preparation Methods
The synthesis of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form a pyrazole derivative.
Formation of Pyrazolo[1,5-a]pyrimidine: The pyrazole derivative is then reacted with formamide under acidic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
7-(3-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting neurological disorders, inflammation, and cancer due to its ability to interact with specific biological targets.
Biological Studies: It has been used in studies investigating its effects on cellular pathways, including apoptosis, cell proliferation, and signal transduction.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Comparison with Similar Compounds
Similar compounds to 7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in substituent groups. For example:
7-(4-Methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methoxy group at a different position, potentially altering its biological activity.
7-(3-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: Substitution with a chlorine atom, which may enhance its reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-19(15-7-4-3-5-8-15)20-21-12-11-18(23(20)22-14)16-9-6-10-17(13-16)24-2/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNPMYUWXYHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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